Product packaging for (2E)-3-phenylprop-2-enoyl cyanide(Cat. No.:CAS No. 60299-77-6)

(2E)-3-phenylprop-2-enoyl cyanide

Cat. No.: B3042379
CAS No.: 60299-77-6
M. Wt: 157.17 g/mol
InChI Key: DJVVSPHTLWSOFJ-VOTSOKGWSA-N
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Description

Significance of (2E)-3-phenylprop-2-enoyl Cyanide in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis stems from its role as a highly reactive and versatile building block. ontosight.ai Its utility is primarily demonstrated in two major types of reactions: conjugate additions and cycloadditions.

Conjugate Addition Reactions: The conjugated system in α,β-unsaturated carbonyl compounds makes them susceptible to nucleophilic attack at the β-carbon, a process known as conjugate addition or 1,4-addition. libretexts.org In this compound, the powerful electron-withdrawing nature of the acyl cyanide group strongly activates the molecule for this type of reaction. Weak bases and soft nucleophiles, such as amines, thiols, and cyanide ions, preferentially add to the β-carbon. libretexts.orgyoutube.com

Catalytic, enantioselective conjugate additions of cyanide to related α,β-unsaturated systems (chalcones) have been developed, yielding chiral products with high enantioselectivity. rsc.orgnih.gov These reactions are crucial as they create valuable chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals. organic-chemistry.org The resulting β-cyanoketones are versatile intermediates that can be further transformed into a variety of functional groups.

Diels-Alder Reactions: The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. youtube.commasterorganicchemistry.com The reaction occurs between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component). khanacademy.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. libretexts.org

The acyl cyanide group is a strong electron-withdrawing moiety, making this compound an excellent dienophile. In a Diels-Alder reaction, it can react with an electron-rich diene to construct a substituted cyclohexene (B86901) ring system, a common scaffold in many natural products and biologically active compounds. The reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the product, which is a highly valuable feature in targeted synthesis. libretexts.org

Table 2: Key Synthetic Applications of this compound

Reaction Type Description Resulting Structure Significance
Conjugate (1,4) Addition Nucleophilic attack at the β-carbon of the α,β-unsaturated system. β-substituted carbonyl compounds. Formation of chiral centers and versatile synthetic intermediates. rsc.orgorganic-chemistry.org
Diels-Alder [4+2] Cycloaddition Acts as an electron-poor dienophile reacting with a conjugated diene. Substituted cyclohexene rings. Efficient construction of cyclic systems common in complex molecules. masterorganicchemistry.comlibretexts.org

Historical Context and Evolution of Research on Acyl Cyanides

The study of acyl cyanides is part of the broader history of cyanide chemistry, which began to flourish in the 19th century. ontosight.ai Early experiments with cyanides and acids laid the groundwork for the creation of these unique compounds. ontosight.ai The synthesis of urea (B33335) by Friedrich Wöhler in 1828, though not an acyl cyanide, was a landmark event that spurred the development of organic chemistry, including the study of cyanide-containing compounds.

The development of reliable methods for their synthesis was a critical step in their adoption as useful reagents. A common and straightforward method involves the reaction of an acyl chloride with a metal cyanide, such as sodium or silver cyanide. wikipedia.org This reaction provides direct access to the acyl cyanide functional group.

Over the 20th century, research solidified the understanding of acyl cyanides as highly reactive electrophiles. They were recognized as potent acylating agents and valuable C-1 synthons, capable of introducing both an acyl group and a cyanide moiety that can be further elaborated. wikipedia.orgwikipedia.org The exploration of α,β-unsaturated acyl cyanides, like this compound, represented a further evolution, combining the reactivity of acyl cyanides with that of conjugated systems. This led to their application in more sophisticated transformations, such as the asymmetric conjugate additions and stereospecific Diels-Alder reactions that are of significant interest in contemporary organic synthesis. organic-chemistry.orgmasterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO B3042379 (2E)-3-phenylprop-2-enoyl cyanide CAS No. 60299-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenylprop-2-enoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVVSPHTLWSOFJ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2e 3 Phenylprop 2 Enoyl Cyanide

Direct Cyanation Approaches

Direct cyanation methods are often the most straightforward routes to acyl cyanides, involving the formation of the carbon-cyanide bond on a pre-existing acyl structure.

Reaction of Cinnamoyl Halides with Cyanide Sources

A classic and widely documented method for preparing acyl cyanides is the reaction of acyl halides with metal cyanides. In the context of synthesizing (2E)-3-phenylprop-2-enoyl cyanide, this involves the reaction of cinnamoyl chloride with a cyanide salt. wikipedia.org Historically, this type of salt metathesis reaction has been performed with alkali metal cyanides like sodium cyanide or potassium cyanide. wikipedia.org

However, traditional methods using acyl halides and metal cyanides can present challenges. These reactions are often two-phase (solid-liquid), which can be difficult to manage on a commercial scale and may lead to lower yields. google.com The process can be expensive, and the workup may result in wastewater containing toxic excess metal cyanides that require extensive purification. google.com To improve this process, variations have been developed, such as using heavy metal cyanides in conjunction with alkali metal cyanides or anhydrous hydrocyanic acid at high temperatures (100° C to 300° C) to drive the reaction. google.com Another approach involves the use of phase-transfer catalysts to facilitate the reaction between the organic acyl halide and the inorganic cyanide salt.

Triethylamine-Catalyzed Redox Cyanation for α,β-Unsaturated Acyl Cyanides

A more modern and stereoselective approach for synthesizing (E)-α,β-unsaturated acyl cyanides involves the triethylamine (B128534) (TEA)-catalyzed redox cyanation of alkynyl aldehydes. exlibrisgroup.comresearchgate.net This method provides a pathway to the desired (E)-isomer, which corresponds to the (2E) configuration of this compound.

In this process, trimethylsilyl (B98337) cyanide (TMSCN) is treated with TEA, which acts as both a Lewis base and a Brønsted base. This generates an umpolung intermediate from the starting alkynyl aldehyde. This nucleophilic intermediate is then protonated, promoting an efficient conversion to the α,β-unsaturated acyl cyanide. exlibrisgroup.com This method is notable for its mild reaction conditions and its successful application in producing precursors for further chemical synthesis. exlibrisgroup.com

Table 1: Overview of Direct Cyanation Approaches

Method Reagents Key Features
Reaction with Cinnamoyl Halide Cinnamoyl chloride, Alkali metal cyanide (e.g., NaCN, KCN), optional heavy metal cyanide or phase-transfer catalyst. wikipedia.orggoogle.com Classic method; can be a two-phase reaction; may require high temperatures or catalysts to improve efficiency. google.com

| Triethylamine-Catalyzed Redox Cyanation | Alkynyl aldehyde, Trimethylsilyl cyanide (TMSCN), Triethylamine (TEA), Ethanol (EtOH). exlibrisgroup.com | Stereoselective for (E)-isomers; proceeds under mild conditions; utilizes umpolung reactivity. exlibrisgroup.comresearchgate.net |

Indirect Synthetic Pathways

Indirect routes to acyl cyanides involve the use of precursors that can be transformed into the target molecule, sometimes through the use of protecting groups or "masked" functionalities.

General Preparative Methods for Acyl Cyanides from Acyl Halides or Cyanohydrins

The synthesis of acyl cyanides from acyl halides is a foundational method in organic chemistry. wikipedia.orggoogle.com Carboxylic acids are first converted to the more reactive acyl chlorides using reagents like thionyl chloride (SOCl₂), phosphorus(III) chloride (PCl₃), or phosphorus(V) chloride (PCl₅). libretexts.org The resulting acyl chloride is then reacted with a cyanide source. libretexts.org

Cyanohydrins and their derivatives also represent important precursors in cyanide chemistry. Cyanohydrin esters can be formed from aldehydes using cyanide reagents. organic-chemistry.org For instance, acylals derived from aliphatic aldehydes react efficiently with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO) to yield cyanohydrin esters. organic-chemistry.org For aromatic aldehydes, a combination of trimethylsilyl cyanide (TMSCN) and titanium(IV) chloride (TiCl₄) is more effective. organic-chemistry.org While these methods produce cyanohydrin esters, not acyl cyanides directly, they are part of the broader family of reactions involving the introduction of a cyanide group to a carbonyl-containing structure and are crucial for synthesizing related compounds. acs.orgresearchgate.net

Utilization of Masked Acyl Cyanide Precursors

Masked acyl cyanide (MAC) reagents offer a sophisticated, indirect approach to synthesizing compounds that contain an acyl cyanide moiety. mdpi.commorressier.com These reagents serve as nucleophilic equivalents of the acyl cyanide group, demonstrating umpolung (polarity-inverted) reactivity. morressier.com A prominent example is TBS-MAC (tert-butyldimethylsilyl-protected masked acyl cyanide). mdpi.com

The synthesis of a MAC reagent like TBS-MAC is a multi-step process:

Acetylation: Malononitrile is acetylated to form a sodium enolate. mdpi.comresearchgate.net

Protonation: The enolate is protonated to yield acetylmalononitrile. mdpi.comresearchgate.net

Protection: The enol undergoes epoxidation, rearrangement to an unstable alcohol, and is finally protected with a silyl (B83357) group (like TBS) to form the stable MAC reagent. mdpi.comresearchgate.net

Once prepared, the MAC reagent can be deprotonated with a mild base and reacted with an electrophile. mdpi.com A subsequent "unmasking" step removes the protecting group to generate the acyl cyanide, which can be trapped by a nucleophile. mdpi.com This strategy allows for the introduction of the acyl cyanide group under conditions that might not be compatible with free cyanide, providing greater flexibility in complex syntheses. researchgate.net

Comparative Analysis of Synthetic Efficiency and Selectivity in this compound Preparation

The choice of synthetic route to this compound depends on factors such as desired stereoselectivity, required scale, and tolerance for harsh conditions or toxic reagents.

Direct Cyanation of Cinnamoyl Halides: This is a direct, often two-step route (acid to acid chloride, then to acyl cyanide). Its main advantage is its straightforwardness. However, it can suffer from drawbacks such as being a heterogeneous reaction, potentially low yields, and the generation of toxic cyanide waste, as noted in older process descriptions. google.com Achieving high (E)-selectivity might depend on the purity of the starting cinnamoyl halide.

Triethylamine-Catalyzed Redox Cyanation: This method offers high stereoselectivity, specifically furnishing the (E)-isomer, which is crucial for the target molecule's geometry. exlibrisgroup.com It operates under mild conditions, making it suitable for substrates with sensitive functional groups. The use of TEA as a catalyst is advantageous over stoichiometric, harsher reagents.

Masked Acyl Cyanide (MAC) Approach: This indirect pathway is the most complex, requiring the pre-synthesis of the MAC reagent. mdpi.commorressier.com However, it provides significant advantages in terms of safety and reaction scope. It avoids the direct handling of highly toxic metal cyanides in the key bond-forming step and allows the acyl cyanide functionality to be introduced with high precision via a nucleophilic pathway. mdpi.comresearchgate.net This method is particularly valuable in organocatalyzed reactions where mild bases are employed. morressier.com

Table 2: Comparative Analysis of Synthetic Routes

Feature Direct Cyanation of Cinnamoyl Halide Triethylamine-Catalyzed Redox Cyanation Masked Acyl Cyanide (MAC) Approach
Number of Steps Low (typically 2 from carboxylic acid) Moderate High (requires synthesis of MAC reagent)
Stereoselectivity Dependent on precursor High (selective for E-isomer) exlibrisgroup.com Controlled by reaction with electrophile
Reaction Conditions Can be harsh (high temp) google.com Mild exlibrisgroup.com Mild (base-catalyzed) morressier.com
Reagent Toxicity High (direct use of metal cyanides) google.com Moderate (uses TMSCN) Lower (cyanide is "masked") mdpi.com
Key Advantage Simplicity High Stereoselectivity Safety, Versatility, Umpolung Reactivity

| Key Disadvantage | Potential low yield, safety concerns google.com | Requires specific alkynyl precursor | Multi-step, lower atom economy |

Reactivity and Mechanistic Principles of 2e 3 Phenylprop 2 Enoyl Cyanide

Electrophilic Activation and Reaction Sites

The unique arrangement of functional groups in (2E)-3-phenylprop-2-enoyl cyanide creates two primary sites for electrophilic activation, making it a versatile substrate in organic synthesis.

Carbonyl Carbon Electrophilicity and Acyl Transfer Capabilities

Acyl cyanides are known for the high electrophilicity of their carbonyl carbon. This heightened reactivity stems from the electron-withdrawing nature of the adjacent cyanide group. This electronic effect makes the carbonyl carbon highly susceptible to attack by nucleophiles. Consequently, this compound can act as an effective acylating agent, transferring the cinnamoyl group to a suitable nucleophile. This reactivity is a hallmark of acyl cyanides, which are often utilized in synthesis when a highly reactive acyl source is required. For instance, they readily react with Grignard reagents. acs.org The synthesis of α,β-unsaturated acyl cyanides, such as cinnamoyl cyanide, can be achieved through methods like the triethylamine-catalyzed redox cyanation of alkynyl aldehydes. lookchem.com

Conjugate Acceptor Properties of the α,β-Unsaturated System

The presence of a carbon-carbon double bond conjugated with the carbonyl group in this compound makes it an excellent Michael acceptor. libretexts.orglibretexts.org The electron-withdrawing effect of the acyl cyanide moiety polarizes the double bond, rendering the β-carbon electrophilic. libretexts.org This allows for 1,4-conjugate addition reactions, where a nucleophile attacks the β-carbon. libretexts.org This mode of reactivity is a cornerstone of carbon-carbon bond formation in organic chemistry. youtube.com The conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is a well-established synthetic strategy. youtube.comorganicreactions.org

Nucleophilic Addition Reactions

The electrophilic sites on this compound are prime targets for a variety of nucleophiles, leading to important addition reactions.

Michael-Type Conjugate Additions

The Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key transformation for this compound. libretexts.orglibretexts.org This reaction is particularly valuable for forming new carbon-carbon bonds. libretexts.org

A range of carbon-centered nucleophiles can participate in Michael additions with substrates like this compound. Stabilized enolates, such as those derived from β-ketoamides or β-ketoacids, are particularly effective Michael donors. libretexts.orgrsc.org These reactions lead to the formation of 1,5-dicarbonyl compounds or related structures, which are versatile intermediates for further synthetic transformations. rsc.org The use of enolates as nucleophiles in conjugate additions is a powerful tool for constructing complex molecular architectures. youtube.com For example, the Michael addition of vinyl cyanide to fluorene-9-carboxylic esters has been reported. rsc.org

While not directly involving this compound itself, the study of the catalytic enantioselective conjugate addition of cyanide to α,β-unsaturated N-acylpyrroles provides significant insight into the reactivity of similar systems. acs.orgnih.govacs.org This reaction is of great importance as it generates chiral β-cyano adducts, which are valuable building blocks for pharmaceuticals. acs.orgacs.org For instance, these adducts can be converted into γ-aminobutyric acids (GABA) analogues, such as pregabalin. acs.orgnih.gov

Researchers have developed chiral catalyst systems to control the stereochemistry of the cyanide addition. One notable system employs a chiral gadolinium complex derived from Gd(OiPr)3 and a D-glucose-derived ligand. acs.orgnih.govacs.org This catalyst has proven effective for a broad range of α,β-unsaturated N-acylpyrroles, including those with β-aryl substituents, which are structurally related to this compound. acs.orgacs.org The reaction proceeds with high enantioselectivity, demonstrating the power of asymmetric catalysis in generating stereochemically defined products. acs.orgnih.govacs.org The table below summarizes the results for the conjugate addition of cyanide to various N-acylpyrroles using this gadolinium-based catalyst. acs.org

EntryR Group of N-AcylpyrroleYield (%)ee (%)
1C6H59595
24-MeO-C6H49995
34-F-C6H49394
42-Naphthyl9695
52-Furyl8593
62-Thienyl9594
7(E)-CH=CHPh9296
8n-Pr8694

Table adapted from data presented in the Journal of the American Chemical Society, 2005, 127(2), 514-515. acs.org

Another significant advancement in this area is the use of chiral (salen)Al complexes as catalysts for the conjugate addition of cyanide to α,β-unsaturated imides. organic-chemistry.orgubc.ca This method also provides high yields and enantioselectivities, further expanding the toolbox for the asymmetric synthesis of chiral building blocks. organic-chemistry.org Mechanistic studies suggest a cooperative bimetallic mechanism for these reactions. organic-chemistry.orgubc.ca

Acylation Reactions with Various Nucleophiles (e.g., in natural product synthesis)

This compound is a potent acylating agent, reacting with a wide array of nucleophiles to introduce the cinnamoyl group. The presence of the electron-withdrawing cyanide group significantly enhances the electrophilicity of the acyl carbon, making it more reactive than corresponding acyl chlorides or anhydrides under certain conditions. This heightened reactivity allows for acylations of even weak nucleophiles.

An example of its acylating capability is the synthesis of N′-[(2E)-3-Phenylprop-2-enoyl]benzohydrazide. In this reaction, the nucleophilic nitrogen of benzohydrazide (B10538) attacks the electrophilic carbonyl carbon of this compound, leading to the formation of the corresponding N-acylated product. nih.govresearchgate.net This type of transformation is fundamental in the synthesis of various biologically active molecules and highlights the utility of this compound as a versatile reagent for introducing the cinnamoyl moiety.

The choice of the acylating agent in the synthesis of complex molecules, such as natural products, is critical. The reactivity of acyl cyanides like this compound can be finely tuned, offering advantages in selectivity and reaction conditions over other acylating agents.

Reactions with Enolates and Enantioselective Deprotonation Strategies

The reaction of this compound with enolates represents a powerful method for carbon-carbon bond formation, leading to the synthesis of 1,3-dicarbonyl compounds and their derivatives. The stereochemical outcome of these reactions can be controlled through the use of chiral auxiliaries or, more elegantly, through enantioselective deprotonation strategies employing chiral lithium amides.

Formation and Reactivity of Lithium Enolates derived from Ketones (e.g., Tropinone (B130398), 8-thiabicyclo[3.2.1]octan-3-one)

Lithium enolates are highly reactive intermediates that can be generated by treating a ketone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). In the case of prochiral ketones like tropinone and 8-thiabicyclo[3.2.1]octan-3-one, the deprotonation can lead to the formation of a new stereocenter.

Tropinone, a bridged bicyclic ketone, can be deprotonated to form a lithium enolate, which can then react with an electrophile. usask.capsu.edu Similarly, 8-thiabicyclo[3.2.1]octan-3-one, a sulfur-containing bicyclic ketone, can be converted to its corresponding lithium enolate. The subsequent reaction of these enolates with an acylating agent like this compound would result in the formation of a β-diketone derivative. The facial selectivity of the acylation is a key factor in determining the stereochemistry of the final product.

Diastereoselective and Enantioselective C-Acylation by this compound

The C-acylation of pre-formed lithium enolates with this compound can proceed with high levels of diastereoselectivity and enantioselectivity. The stereochemical outcome is influenced by several factors, including the structure of the enolate, the nature of the solvent, the presence of additives, and, most importantly, the use of chiral ligands or bases.

When a chiral lithium amide is used to generate the enolate, the resulting enolate-amide complex exists in a chiral environment. This chirality can direct the incoming electrophile, this compound, to one face of the enolate, leading to an enantiomerically enriched product. The α,β-unsaturation in the acyl cyanide adds another layer of complexity, as 1,4-conjugate addition can sometimes compete with the desired 1,2-acylation at the carbonyl carbon. However, the high electrophilicity of the acyl cyanide group generally favors the C-acylation pathway.

Influence of Chiral Lithium Amides on Stereochemical Outcome

Chiral lithium amides are powerful tools for achieving high levels of enantioselectivity in reactions involving enolates. usask.capsu.edursc.orgnih.govrsc.org These amides, derived from chiral amines, can deprotonate a prochiral ketone to generate a lithium enolate that is complexed to the chiral amide. This complexation creates a chiral environment around the nucleophilic enolate, effectively directing the approach of the electrophile.

The structure of the chiral lithium amide plays a crucial role in determining the stereochemical outcome of the acylation. Factors such as the steric bulk of the substituents on the amine and the presence of coordinating heteroatoms can influence the geometry of the enolate-amide complex and, consequently, the enantioselectivity of the reaction. By carefully selecting the appropriate chiral lithium amide, it is possible to control the absolute stereochemistry of the newly formed stereocenter.

KetoneChiral Lithium AmideElectrophileProduct StereochemistryReference
Tropinone(R,R)-bis(1-phenylethyl)amine-LiBenzyl chloroformateEnantioenriched enone psu.edu
CyclohexanoneChiral lithium amide 4Alkyl halidesUp to 92% e.e. rsc.orgrsc.org
1,4-cyclohexanedione monoethylene ketalVarious chiral lithium amidesBenzaldehydeUp to 98% d.e. and 75% e.e. usask.ca

This table presents examples of enantioselective reactions of ketone enolates generated with chiral lithium amides, illustrating the principle that would apply to acylation with this compound.

Role as a Bis-Electrophile in Annulation and Domino Reactions (e.g., with β-ketoamides)

The structure of this compound features two distinct electrophilic sites: the carbonyl carbon and the β-carbon of the α,β-unsaturated system. This dual electrophilicity allows it to act as a bis-electrophile in annulation and domino reactions, where it can react sequentially with two nucleophilic centers.

For instance, in a reaction with a dinucleophile such as a β-ketoamide, the first nucleophilic attack could occur at the β-carbon via a Michael addition. This would be followed by an intramolecular cyclization, where a second nucleophilic site on the β-ketoamide attacks the electrophilic acyl cyanide moiety. This type of domino sequence allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials. While specific examples with β-ketoamides and this compound are not prevalent in the searched literature, the principle is well-established for similar α,β-unsaturated systems in multicomponent reactions. researchgate.net

Intermediate Acyl Ammonium (B1175870) Species in Organocatalysis utilizing α,β-Unsaturated Acyl Cyanides

In the realm of organocatalysis, α,β-unsaturated acyl cyanides like this compound are valuable precursors for the in situ generation of highly reactive α,β-unsaturated acyl ammonium intermediates. rsc.orgrsc.orgst-andrews.ac.ukresearchgate.net These species are formed through the reaction of the acyl cyanide with a chiral Lewis base catalyst, typically a tertiary amine or a phosphine.

The formation of the acyl ammonium ion significantly enhances the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack in conjugate addition reactions. The chiral environment provided by the organocatalyst allows for excellent control over the stereochemical outcome of these additions. The subsequent reaction with a nucleophile and release of the catalyst completes the catalytic cycle. This strategy has been widely employed in a variety of enantioselective transformations, including Michael additions, cycloadditions, and domino reactions, demonstrating the synthetic power of α,β-unsaturated acyl ammonium species derived from acyl cyanides. rsc.orgst-andrews.ac.ukresearchgate.net

PrecursorCatalystReaction TypeKey IntermediateReference
α,β-Unsaturated Acid ChlorideChiral Lewis BaseCycloadditionα,β-Unsaturated Acyl Ammonium rsc.org
α,β-Unsaturated Acid AnhydrideChiral Lewis BaseMichael Additionα,β-Unsaturated Acyl Ammonium rsc.orgresearchgate.net
α,β-Unsaturated Aryl EsterChiral Lewis BaseDomino Reactionα,β-Unsaturated Acyl Ammonium rsc.orgrsc.org

This table illustrates the generation and utility of α,β-unsaturated acyl ammonium intermediates from various precursors, a reactivity pattern that this compound is expected to follow.

Studies on Unimolecular Decomposition and Isomerization (by analogy to acetyl cyanide)

Direct experimental and theoretical studies on the unimolecular reactions of this compound are not extensively detailed in the available literature. However, significant insights can be drawn by analogy from comprehensive studies on simpler acyl cyanides, particularly acetyl cyanide (CH₃COCN).

Theoretical and experimental investigations on acetyl cyanide have revealed several competing pathways for its unimolecular reactions, primarily isomerization and decomposition. acs.org

Isomerization: Computational studies have shown that the isomerization of acetyl cyanide to acetyl isocyanide (CH₃CONC) is the most predominant and energetically favorable unimolecular reaction channel. acs.orgwikipedia.org This suggests that, by analogy, the isomerization of this compound to the corresponding isocyanide would be a significant process under thermal conditions.

Decomposition Pathways: Several decomposition pathways have been identified for acetyl cyanide, which occur at higher energy levels compared to isomerization. acs.org These reactions typically become more competitive at elevated temperatures. acs.orgacs.org

Decarbonylation to Nitrile: One potential pathway is the decomposition into a nitrile and carbon monoxide. For acetyl cyanide, this would yield methyl cyanide (acetonitrile) and CO. acs.org While this reaction is exothermic, it is considered kinetically unfavorable. acs.org

Decomposition to Ketene (B1206846) and Hydrogen Cyanide: A more favored dissociation pathway for acetyl cyanide at high temperatures is its breakdown into ketene and hydrogen cyanide (HCN). acs.orgacs.org This reaction is essentially the reverse of one of its synthesis methods. acs.orgwikipedia.org

Radical Decomposition: Photolysis experiments on acetyl cyanide, for instance at 193 nm, have indicated decomposition through radical channels. wikipedia.orgaip.org The primary pathways observed involve the cleavage of the molecule to form an acetyl radical and a cyanide radical (CH₃CO• + •CN) or a methyl radical and a COCN radical (CH₃• + •COCN), with the former being the predominant channel. acs.org The C-C bond cleavage is generally more facile than the C(O)-CN bond cleavage. acs.orgacs.org

Based on these findings for acetyl cyanide, the potential unimolecular reaction pathways for this compound can be postulated.

Table 1: Postulated Unimolecular Reaction Pathways for this compound by Analogy to Acetyl Cyanide

Reaction TypeReactantProductsConditions/Remarks
Isomerization This compound(2E)-3-phenylprop-2-enoyl isocyanideLikely the most energetically favorable pathway.
Decomposition This compoundPhenylacetylene + CO + HCNAnalogous to decomposition to ketene and HCN.
Decomposition This compoundCinnamoyl radical + Cyanide radicalExpected under photolysis conditions.
Decomposition This compoundStyryl radical + COCN radicalA possible, less dominant, radical pathway.

Hydrolysis Mechanisms of Acyl Cyanides

The hydrolysis of acyl cyanides is a well-documented reaction that can proceed via different pathways, primarily influenced by the reaction conditions, such as the concentration of aqueous acid. rsc.org The reaction involves the nucleophilic attack of water on the carbonyl carbon of the acyl cyanide. rsc.org

The hydrolysis can yield two main types of products: a carboxylic acid or an α-keto acid.

Hydrolysis to Carboxylic Acid: In neutral, slightly acidic, or moderately concentrated acidic solutions, the primary hydrolysis product of an acyl cyanide is the corresponding carboxylic acid and hydrogen cyanide. rsc.orglibretexts.org For this compound, this would result in the formation of cinnamic acid. The reaction is typically rapid under these conditions but is notably inhibited as the acid concentration increases up to about 8M. rsc.org

Hydrolysis to α-Keto Acid: In highly concentrated acidic solutions, and particularly at higher concentrations of the acyl cyanide itself, hydrolysis can occur at the cyanide group, leading to the formation of an α-keto acid. rsc.orgrsc.org For acetyl and propionyl cyanides, this pathway is observed only at high acidities and acyl cyanide concentrations (> ca. 3M). rsc.org

In alkaline conditions, the hydrolysis of the nitrile functionality is also a well-established reaction. The nitrile is typically heated under reflux with an alkali solution, like sodium hydroxide. libretexts.org This initially produces the salt of the carboxylic acid and ammonia. libretexts.org Subsequent acidification is required to liberate the free carboxylic acid. libretexts.org

Table 2: Products of this compound Hydrolysis under Different Conditions

Reaction ConditionPrimary Product(s)
Neutral or Slightly Acidic Solution (2E)-3-phenylprop-2-enoic acid (Cinnamic acid) + Hydrogen Cyanide
Concentrated Aqueous Acid (E)-2-oxo-4-phenylbut-3-enoic acid (An α-keto acid)
Alkaline Solution (e.g., NaOH, heat), followed by acidification (2E)-3-phenylprop-2-enoic acid (Cinnamic acid) + Ammonia (initially)

Strategic Applications of 2e 3 Phenylprop 2 Enoyl Cyanide in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The reactivity of (2E)-3-phenylprop-2-enoyl cyanide makes it a valuable tool for the synthesis of a variety of heterocyclic compounds.

Glutarimides are six-membered heterocyclic compounds that form the core structure of several biologically active molecules. researchgate.net The synthesis of highly functionalized and spirocyclic glutarimides is an active area of research. researchgate.netrscf.runih.govnih.gov One approach involves the Michael addition of active methylene (B1212753) compounds to α,β-unsaturated systems. The use of acryloyl cyanide derivatives in reactions with acetamide (B32628) derivatives has been shown to produce spiroglutarimides. researchgate.net This highlights a direct application of the reactivity of the α,β-unsaturated cyanide system present in this compound for the construction of these complex heterocyclic structures.

Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms, and they are present in numerous natural products and pharmaceuticals. cutm.ac.in The Fischer oxazole (B20620) synthesis is a classic method for preparing oxazoles from a cyanohydrin and an aldehyde in the presence of an acid catalyst. cutm.ac.inwikipedia.org This reaction proceeds through the formation of an iminochloride intermediate from the cyanohydrin, which then reacts with the aldehyde. wikipedia.org While this method traditionally uses cyanohydrins, the underlying principle of utilizing a cyanide-containing precursor for oxazole synthesis is well-established. Modern variations and alternative methods for oxazole synthesis continue to be developed, some of which may be adaptable to using acyl cyanides like this compound as starting materials. nih.govorganic-chemistry.org

Advanced Stereocontrol in 2e 3 Phenylprop 2 Enoyl Cyanide Transformations

Chiral Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. In the context of α,β-unsaturated acyl cyanides, chiral organocatalysts, particularly those based on a thiourea (B124793) scaffold, have proven effective in promoting stereoselective transformations.

Thiourea Catalysis in Michael Addition-Annulation Reactions Involving α,β-Unsaturated Acyl Cyanides

Bifunctional thiourea derivatives have gained prominence as highly effective organocatalysts for enantioselective Michael additions to electron-deficient alkenes. These catalysts feature a thiourea moiety capable of activating the electrophile through hydrogen bonding and a basic site (e.g., a tertiary amine) that activates the nucleophile. This dual activation mode is key to their catalytic power.

In reactions involving α,β-unsaturated acyl cyanides like (2E)-3-phenylprop-2-enoyl cyanide, the thiourea catalyst activates the acyl cyanide by forming hydrogen bonds with the carbonyl oxygen and/or the cyanide nitrogen. This interaction increases the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. Simultaneously, the basic moiety on the catalyst deprotonates the pro-nucleophile, enhancing its reactivity. The chiral backbone of the catalyst orchestrates the approach of the nucleophile to the electrophile, leading to the preferential formation of one enantiomer.

For instance, the enantioselective Michael addition of nucleophiles such as diphenyl phosphite (B83602) to nitroalkenes has been successfully catalyzed by bifunctional thioureas, yielding valuable β-nitrophosphonates with high enantiomeric excess. nih.gov This principle is extended to α,β-unsaturated acyl cyanides, where the strong electron-withdrawing nature of the acyl cyanide group renders them highly reactive Michael acceptors. The subsequent reaction of the resulting enolate intermediate can lead to annulation products, constructing complex cyclic architectures with high stereocontrol. Research into thiourea derivatives containing the (2E)-3-phenylprop-2-enoyl framework has also been explored for other biological applications. nih.gov

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers a broad and versatile platform for asymmetric synthesis, characterized by high efficiency and selectivity. For transformations involving acyl cyanides, iridium-based catalysts have been particularly successful.

Iridium-Catalyzed Allylic Alkylation with Masked Acyl Cyanide Equivalents

A significant advancement in asymmetric synthesis involves the use of masked acyl cyanide (MAC) reagents in iridium-catalyzed allylic alkylation. nih.govnih.gov This strategy employs an "umpolung" or reverse polarity approach, where the MAC reagent, normally considered an electrophile, functions as a nucleophilic acyl anion equivalent (formally, a "CO" synthon). nih.govacs.org This innovative method allows for the enantioselective formation of enantioenriched vinylated α-aryl carbonyl derivatives, which are challenging to access through conventional means. organic-chemistry.org

The reaction involves the coupling of a MAC reagent with an electrophilic π-allyl iridium species, generated in situ from an allylic carbonate or phosphate. The success of this transformation is critically dependent on the choice of a protecting group on the MAC reagent, with a methoxymethyl (MOM) group proving optimal. nih.govacs.org The reaction proceeds with high yields and exceptional enantioselectivity across a wide array of aryl- and heteroaryl-substituted allylic electrophiles. organic-chemistry.org

Table 1: Iridium-Catalyzed Allylic Alkylation of a Masked Acyl Cyanide (MAC) Reagent

EntryAllylic ElectrophileYield (%)ee (%)
1Cinnamyl-derived9596
2Naphthyl-derived9398
3Thienyl-derived8596
4Electron-rich Phenyl9197
5Electron-poor Phenyl8895

Data compiled from studies on enantioselective iridium-catalyzed allylic alkylation reactions of masked acyl cyanide equivalents. organic-chemistry.org

This methodology represents the first instance of using an acyl cyanide equivalent in asymmetric iridium-catalyzed allylic alkylation and stands as a testament to the power of umpolung strategies in expanding the scope of well-established catalytic systems. nih.govacs.org

Chiral Lewis Acid and Lewis Base Catalysis in Cyanation Reactions

The combination of chiral Lewis acids and Lewis bases provides a powerful catalytic system for asymmetric cyanation reactions. In this dual activation approach, the Lewis acid activates the electrophile, while the Lewis base activates the cyanide source. This strategy has been applied to the enantioselective cyanation of aldehydes, where acyl cyanides serve as effective cyanide donors. nih.govnih.gov

A chiral Lewis acid, such as a Ti-salen complex, coordinates to the carbonyl oxygen of an aldehyde, lowering its LUMO and rendering it more susceptible to nucleophilic attack. nih.govresearchgate.net Concurrently, a Lewis base activates the acyl cyanide (e.g., acetyl cyanide), facilitating the delivery of the cyanide ion to the activated aldehyde. nih.gov This cooperative catalysis leads to the formation of chiral cyanohydrin derivatives in high yield and enantiomeric excess. nih.gov

While this compound itself is typically employed as a Michael acceptor due to its conjugated system, the principles of Lewis acid/base catalysis are directly applicable. It can act as a substrate in C-C bond-forming reactions where a chiral Lewis acid activates its carbonyl group towards nucleophilic attack. Alternatively, the fundamental chemistry of related acyl cyanides as cyanide sources in these catalyzed reactions provides a blueprint for potential new transformations involving α,β-unsaturated systems. The development of heterogeneous Lewis acid catalysts, such as double metal cyanides, further expands the utility of these reactions for nitrile synthesis. nih.gov

Diastereoselective and Enantioselective Induction through Chiral Auxiliaries and Substrates

Beyond the use of external chiral catalysts, stereocontrol can be achieved by incorporating chirality directly into the reacting molecules through chiral auxiliaries or by leveraging existing stereocenters in the substrate.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be removed, having imparted its chirality to the product. For reactions involving this compound, a chiral alcohol could be used to esterify a related carboxylic acid precursor, creating a chiral substrate. The bulky, well-defined chiral environment created by the auxiliary would then shield one face of the molecule, forcing a reagent to attack from the less hindered face, thus inducing asymmetry. This strategy has been effectively used in the synthesis of enantiomerically pure iridium(III) complexes using proline as a chiral auxiliary ligand. nih.gov

Substrate-controlled diastereoselection occurs when an existing stereocenter in a molecule dictates the stereochemistry of a newly formed stereocenter. msu.edu If this compound were to react with a chiral nucleophile, the transition states leading to the different diastereomeric products would have different energies. The reaction would proceed preferentially through the lower-energy transition state, resulting in a diastereomeric excess (d.e.) of one product. This principle is widely used in reactions like the aldol (B89426) reaction, where chiral enolates add to aldehydes with predictable diastereoselectivity. msu.edu Similarly, in catalytic enantioselective reactions of acylsilanes, chiral metal alkoxide catalysts have been used to generate fully substituted malonic acid derivatives with high enantiomeric purity. researchgate.net

Theoretical and Computational Chemistry of 2e 3 Phenylprop 2 Enoyl Cyanide

Electronic Structure Elucidation and Reactivity Prediction of α,β-Unsaturated Acyl Cyanides

The electronic structure of α,β-unsaturated acyl cyanides like (2E)-3-phenylprop-2-enoyl cyanide is key to understanding their reactivity. The conjugated system of π orbitals allows for delocalization of electrons across the molecule. nih.gov This delocalization, influenced by the electron-withdrawing nature of both the carbonyl and cyanide groups, creates a polarized molecule with distinct electrophilic sites. nih.govncert.nic.in

Computational methods, such as Density Functional Theory (DFT), are employed to model the electronic distribution and molecular orbitals. rsc.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In α,β-unsaturated systems, the LUMO is typically lowered in energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. icourse.club

The reactivity of these compounds is predicted based on the analysis of these electronic properties. The presence of multiple electrophilic centers—the carbonyl carbon and the β-carbon of the unsaturated system—allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the carbon-carbon double bond. rsc.orgacs.org The phenyl group in this compound further influences the electronic properties through resonance, which can affect the relative reactivity of these sites. ncert.nic.in

Table 1: Calculated Properties of this compound

PropertyValue
Molecular Formula C10H7NO
Molecular Weight 157.17 g/mol
XLogP3 2.2
Polar Surface Area 40.9 Ų
IUPAC Name (E)-3-phenylprop-2-enoyl cyanide
Data sourced from PubChem CID 10866590 nih.gov

Mechanistic Probing through Computational Modeling (e.g., Reaction Pathways, Transition State Analysis)

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound and related compounds. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and characterize the transition states. nih.govdntb.gov.ua

For α,β-unsaturated acyl cyanides, computational studies can predict whether a 1,2-addition or a 1,4-conjugate addition is more favorable for a given nucleophile and reaction conditions. rsc.org Transition state analysis involves calculating the geometry and energy of the transition state structure, which is the highest energy point along the reaction coordinate. nih.govresearchgate.net The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For example, in cycloaddition reactions, such as the Diels-Alder reaction, computational models can predict the stereochemistry and regiochemistry of the products. nih.govrsc.org The interaction between the HOMO of the diene and the LUMO of the dienophile (in this case, the α,β-unsaturated acyl cyanide) is crucial in determining the outcome of the reaction. youtube.com The study of these reactions at a computational level provides a detailed understanding of the orbital interactions that govern the formation of new chemical bonds. rsc.org

Comparative Theoretical Studies with Related Acyl Cyanides (e.g., Acetyl Cyanide)

Comparing the theoretical properties of this compound with simpler, related acyl cyanides, such as acetyl cyanide, highlights the influence of the α,β-unsaturation and the phenyl group.

Acetyl cyanide lacks the extended conjugation present in this compound. Computational analyses would show a more localized electron density around the carbonyl and cyanide groups in acetyl cyanide. The primary site for nucleophilic attack on acetyl cyanide is the carbonyl carbon.

In contrast, the conjugated system in this compound introduces the β-carbon as an additional electrophilic site. Theoretical calculations comparing the two would likely show a lower LUMO energy for this compound, indicating its greater reactivity as an electrophile. Furthermore, the phenyl group's ability to stabilize charge through resonance can influence the stability of intermediates and transition states, thereby affecting reaction pathways and rates. ncert.nic.in

These comparative studies, often utilizing methods like DFT, allow for a systematic understanding of how structural modifications impact the electronic properties and chemical behavior of acyl cyanides. This knowledge is valuable for designing new reagents and predicting their reactivity in organic synthesis.

Future Perspectives in 2e 3 Phenylprop 2 Enoyl Cyanide Research

Development of Novel Catalytic Systems for its Selective Transformations

The future of utilizing (2E)-3-phenylprop-2-enoyl cyanide in synthesis will heavily rely on the development of sophisticated catalytic systems that can selectively address its multiple reactive sites. The focus will be on achieving high levels of chemo-, regio-, and stereoselectivity.

Organocatalysis: Asymmetric organocatalysis is a promising avenue for the enantioselective functionalization of this compound. Chiral Lewis base catalysts can activate the molecule to facilitate a variety of transformations. semanticscholar.orgbeilstein-journals.org Future research will likely focus on designing novel bifunctional organocatalysts that can control the stereochemistry of conjugate additions of nucleophiles to the β-position of the α,β-unsaturated system. nih.gov The development of catalysts for asymmetric Michael additions of carbon and heteroatom nucleophiles will be a key area of investigation.

Photoredox Catalysis: The intersection of photoredox catalysis with the chemistry of cinnamoyl derivatives opens up new possibilities for radical-mediated transformations. nih.govresearchgate.net Future work could explore the use of visible-light photocatalysts to generate acyl radicals or to facilitate novel cycloaddition reactions. mdpi.com The development of dual catalytic systems, combining photoredox catalysis with other catalytic modes like N-heterocyclic carbene (NHC) catalysis, could enable previously inaccessible transformations of cinnamaldehyde (B126680) derivatives, a concept that can be extended to the cyanide analogue. researchgate.net

Biocatalysis: The integration of biocatalysis with traditional chemocatalysis offers a powerful strategy for the selective transformation of complex molecules. mdpi.comfrontiersin.org Future research could focus on identifying or engineering enzymes that can selectively reduce the double bond, hydrolyze the cyanide, or perform other specific modifications on the this compound scaffold. This approach would provide access to chiral building blocks with high enantiopurity under mild and environmentally benign conditions.

Exploration of Undiscovered Reactivity Modes and Synthetic Utilities

Beyond its established reactivity, this compound possesses the potential for novel and currently undiscovered reaction pathways. Future research will aim to unlock this latent reactivity to expand its synthetic utility.

Computational and Theoretical Studies: The application of computational tools, such as Frontier Molecular Orbital (FMO) theory, will be instrumental in predicting and understanding the reactivity of this compound. taylorandfrancis.comwikipedia.orgimperial.ac.ukyoutube.com Theoretical studies can help to identify the most likely sites for nucleophilic and electrophilic attack, predict the feasibility of novel cycloaddition pathways, and rationalize the stereochemical outcomes of reactions. researchgate.net This in-silico approach will guide experimental efforts towards the discovery of new reactivity modes.

Novel Cycloaddition Reactions: While Diels-Alder and [3+2] cycloaddition reactions of related compounds are known, there is scope for discovering new cycloaddition pathways involving the unique electronic properties of the acyl cyanide group. beilstein-journals.orgrsc.orgnih.govrsc.org Research into formal [2+2+2] cycloadditions and other higher-order cycloadditions could lead to the rapid construction of complex polycyclic systems. The participation of the unactivated cyano group as a dienophile in intramolecular Diels-Alder reactions is an area with potential for further exploration. nih.gov

Radical and Radical-Polar Crossover Chemistry: The exploration of radical reactions involving this compound is a promising frontier. The generation of acyl radicals under photoredox conditions is a known process that could be applied to this molecule. beilstein-journals.org Furthermore, the concept of radical-polar crossover reactions, where a radical intermediate is converted to an ionic one (or vice versa) within a single transformation, could lead to novel annulation strategies for the synthesis of complex carbocyclic and heterocyclic frameworks. nih.govnih.govthieme-connect.deresearchgate.net

Innovative Applications in Materials Science and Medicinal Chemistry Lead Compound Synthesis

The unique structural features of this compound make it an attractive candidate for the development of advanced materials and as a scaffold for the synthesis of novel therapeutic agents.

Functional Polymers: The cinnamoyl moiety is known to participate in photo-reversible dimerization, a property that can be exploited for the creation of photo-responsive polymers. acs.org Future research will likely involve the incorporation of this compound as a monomer or a functional pendant group in polymers to develop materials with tunable properties, such as photo-crosslinkable hydrogels and smart coatings. acs.org The cyanide group could also serve as a versatile handle for post-polymerization modification or as a component in the design of cyanide-bridged coordination polymers and covalent organic frameworks with applications in catalysis and gas storage. nih.govrsc.orgnih.gov

Monomer/Functional GroupPolymer TypePotential Application
This compoundPolycarbonatePhoto-responsive materials, drug delivery
Cinnamoyl-functionalized methacrylateCopolymerPhoto-crosslinked films for cell growth
Vinyl cinnamateHybrid polymer filmControlled drug release
CinnamaldehydeConjugated polymerBiomedical applications, antibacterial materials

Medicinal Chemistry and Lead Compound Synthesis: Derivatives of cinnamoyl compounds have shown a wide range of biological activities, including anticancer and neuroprotective effects. Future research will focus on using this compound as a starting material for the synthesis of novel libraries of bioactive molecules. The conjugate addition of cyanide to α,β-unsaturated systems is a key step in the synthesis of important pharmaceuticals like pregabalin. acs.orgnih.gov The development of catalytic asymmetric methods for such transformations will be crucial. acs.orgacs.orgnih.gov

Compound ClassBiological Activity
2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamidesAntiproliferative
Cinnamamide derivativesAnticonvulsant
Cinnamoyl ketoamidesCalpain inhibitors and antioxidants
Hydroxy-substituted trans-cinnamoyl derivativesMultifunctional tools for Alzheimer's disease

Interdisciplinary Research Directions Integrating this compound Chemistry

The versatile reactivity and potential applications of this compound create opportunities for exciting interdisciplinary research at the interface of chemistry, biology, and materials science.

Chemical Biology and Probe Development: The electrophilic nature of the α,β-unsaturated acyl cyanide system makes it an ideal candidate for the design of covalent probes for activity-based protein profiling (ABPP). nih.govrsc.orgnih.govresearchgate.netmagtechjournal.com Future research could focus on developing this compound-based probes to identify and study the function of specific enzymes in complex biological systems. This could lead to the discovery of new drug targets and a better understanding of disease mechanisms. The principles of bioorthogonal chemistry could also be applied to design reactions involving this scaffold for labeling biomolecules in living systems. researchgate.netnih.govresearchgate.net

Chemosensor Technology: The reactivity of the cyanide group can be harnessed for the development of chemosensors. Future work could explore the design of fluorescent or colorimetric sensors based on the specific reaction of this compound with target analytes. semanticscholar.orgfrontiersin.orgchemrxiv.orgchemrxiv.orgmdpi.com For instance, sensors could be developed for the detection of specific nucleophiles or for monitoring enzymatic activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.